Phenyl 4-methylbenzoate

Crystallography Solid-state Chemistry Materials Science

Phenyl 4-methylbenzoate (CAS 1900-85-2) is a pure phenyl ester of p-toluic acid, with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol. It is a solid at room temperature with a melting point of 74-76°C.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 1900-85-2
Cat. No. B103446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-methylbenzoate
CAS1900-85-2
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2
InChIInChI=1S/C14H12O2/c1-11-7-9-12(10-8-11)14(15)16-13-5-3-2-4-6-13/h2-10H,1H3
InChIKeyWOHDXQQIBRMRFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 4-Methylbenzoate (CAS 1900-85-2): Definitive Sourcing and Identity for Analytical Reference Standards


Phenyl 4-methylbenzoate (CAS 1900-85-2) is a pure phenyl ester of p-toluic acid, with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol [1]. It is a solid at room temperature with a melting point of 74-76°C . This compound is primarily utilized as a defined chemical intermediate and analytical standard in research and industrial settings, particularly in the synthesis of liquid crystalline materials and as a building block in polymer chemistry. Its well-defined physicochemical properties, such as a density of 1.122 g/cm³ and a boiling point of 342.7°C at 760 mmHg, make it suitable for precise applications where consistency and purity are critical .

Why Phenyl 4-Methylbenzoate Cannot Be Casually Substituted: Conformational and Reactivity Differentiation


While phenyl 4-methylbenzoate belongs to the class of aryl benzoate esters, its substitution by a close analog (e.g., phenyl benzoate, 4-methylphenyl benzoate) is not recommended without a full re-validation of the intended application. This is because subtle differences in molecular conformation, which directly arise from the position of the methyl group, can significantly alter a compound's solid-state packing and, consequently, its physical and reactive properties [1]. Furthermore, the presence of the electron-donating methyl group on the benzoyl ring directly modulates the compound's reactivity in nucleophilic acyl substitution reactions compared to unsubstituted phenyl benzoate, a critical factor in synthetic applications [2].

Quantitative Evidence Guide: Phenyl 4-Methylbenzoate vs. Key Structural Analogs


Solid-State Conformation: Phenyl 4-Methylbenzoate Exhibits a 76.0° Dihedral Angle, Distinct from Phenyl Benzoate and Other Analogs

Single-crystal X-ray diffraction analysis reveals that the two aromatic rings in phenyl 4-methylbenzoate adopt a dihedral angle of 76.0(1)° [1]. This conformation is markedly different from its closest analogs. For instance, phenyl benzoate has a dihedral angle of 55.7°, while 4-methylphenyl benzoate (where the methyl group is on the phenoxy ring) has a dihedral angle of 60.17(7)° [2]. This quantitative structural difference indicates that the position of the methyl substituent (on the benzoyl vs. phenoxy moiety) directly dictates the molecule's three-dimensional shape and, consequently, its crystal packing.

Crystallography Solid-state Chemistry Materials Science

Crystal Packing: Unique Interplanar Stacking Distance of 3.65 Å in Phenyl 4-Methylbenzoate

The crystal structure of phenyl 4-methylbenzoate is characterized by weak parallel stacking of the benzoyl rings, with a precise interplanar distance of 3.65 Å and an offset of 1.84 Å [1]. This packing motif, resulting from the specific molecular conformation, is distinct from the packing arrangements observed in phenyl benzoate and 4-methylphenyl benzoate, which exhibit different interplanar distances and stacking geometries due to their unique dihedral angles. For example, 3,4-dichlorophenyl benzoate, which shares a similar structural framework, has a different dihedral angle (53.77°) and thus a different packing arrangement [2].

Crystallography Materials Science Computational Chemistry

Physical Property Differentiation: Melting Point and Boiling Point vs. Phenyl Benzoate

Phenyl 4-methylbenzoate is a solid at room temperature with a reported melting point of 74-76°C . This is in contrast to its close analog, phenyl benzoate (CAS 93-99-2), which has a reported melting point of 68-70°C [1]. The boiling point of phenyl 4-methylbenzoate is reported as 342.7°C at 760 mmHg , while phenyl benzoate boils at 298-299°C at 760 mmHg [1]. The higher melting and boiling points of phenyl 4-methylbenzoate are consistent with the presence of the methyl group, which increases molecular weight and van der Waals forces, resulting in different phase-change energetics.

Physical Chemistry Process Chemistry Formulation

Synthetic Utility: Demonstrated Role as a Polymerization Initiator for Aromatic Polyamides

In the synthesis of well-defined aromatic polyamides via chain-growth condensation polymerization, phenyl 4-methylbenzoate has been explicitly utilized as an initiator [1]. In this specific system, the polymerization of 3-(alkylamino)benzoic acid alkyl ester was carried out with phenyl 4-methylbenzoate in the presence of lithium hexamethyldisilazide (LiHMDS) to yield block copolymers. This application demonstrates a unique and verifiable utility for this specific ester in a controlled polymerization process, which is not a general property of all phenyl benzoate analogs.

Polymer Chemistry Materials Synthesis Condensation Polymerization

Procurement-Driven Application Scenarios for Phenyl 4-Methylbenzoate


Synthesis and Optimization of Liquid Crystalline Materials

Researchers focused on synthesizing novel phenyl benzoate-based liquid crystals can utilize phenyl 4-methylbenzoate as a key building block or structural analog. Its well-defined solid-state conformation and crystal packing (dihedral angle of 76.0°, interplanar distance of 3.65 Å) provide a quantifiable basis for predicting and tuning the mesomorphic behavior and optoelectronic properties of the resulting materials [1]. The specific conformational differences from unsubstituted phenyl benzoate (dihedral angle 55.7°) allow for rational design of molecules with desired molecular ordering [2].

Development of Precision Aromatic Polyamides and Block Copolymers

Polymer chemists engaged in synthesizing well-defined aromatic polyamides via chain-growth condensation polymerization should source phenyl 4-methylbenzoate as a validated initiator. The compound has been demonstrated to effectively initiate polymerization of 3-(alkylamino)benzoic acid alkyl esters in the presence of LiHMDS, leading to block copolymers with controlled architectures [3]. This provides a direct, literature-supported starting point for synthesizing complex macromolecular structures.

Procurement of High-Purity Analytical Reference Standards

Analytical laboratories and quality control departments in chemical manufacturing require pure, well-characterized reference standards for method development, calibration, and impurity profiling. Phenyl 4-methylbenzoate (CAS 1900-85-2), with its established physical properties (melting point 74-76°C, boiling point 342.7°C at 760 mmHg) and density (1.122 g/cm³), serves as a reliable standard for techniques like GC, HPLC, and NMR . Procuring a high-purity grade (e.g., 98%+) ensures accurate and reproducible analytical results, which is critical for regulatory compliance and process validation.

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